molecular formula C10H9N3O2 B14859932 5-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid CAS No. 944897-43-2

5-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B14859932
CAS No.: 944897-43-2
M. Wt: 203.20 g/mol
InChI Key: RHHQIGAZQHTUHV-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a carboxylic acid group and a 4-methylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylbenzohydrazide with ethyl chloroformate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the triazole ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

    5-(4-Methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole: Another heterocyclic compound with similar structural features.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its biological activities.

Uniqueness: 5-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid is unique due to its specific triazole ring structure and the presence of both a carboxylic acid group and a 4-methylphenyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

944897-43-2

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c1-6-2-4-7(5-3-6)8-11-9(10(14)15)13-12-8/h2-5H,1H3,(H,14,15)(H,11,12,13)

InChI Key

RHHQIGAZQHTUHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=N2)C(=O)O

Origin of Product

United States

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